油橄榄苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

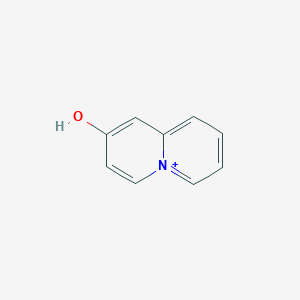

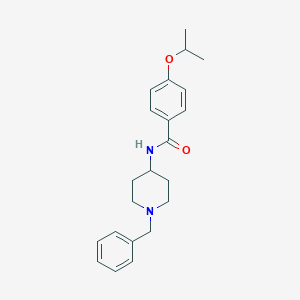

The IUPAC name of Oleonuezhenide is methyl (2S,E)-3-ethylidene-4-(2-(((2R,3S,4S,5R,6R)-5-(2-((2S,E)-3-ethylidene-5-(methoxycarbonyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-4-yl)acetoxy)-3,4-dihydroxy-6-(4-hydroxyphenethoxy)tetrahydro-2H-pyran-2-yl)methoxy)-2-oxoethyl)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H-pyran-5-carboxylate .Physical And Chemical Properties Analysis

Oleonuezhenide is a solid substance . It has a molecular weight of 1073.02 and a linear formula of C48H64O27 .科学研究应用

MMP 活性抑制

油橄榄苷已被研究证明具有抑制基质金属蛋白酶 (MMP) 的能力,特别是 MMP-2 和 MMP-9。这些酶在组织重塑中发挥作用,并与包括癌症转移在内的多种疾病过程有关。该化合物是从女贞子果实中分离出来的,并在佛波酯 12-肉豆蔻酸酯 13-乙酸酯 (PMA) 诱导的 HT-1080 人纤维肉瘤细胞中进行了测试 .

抗炎特性

研究表明,油橄榄苷可能具有抗炎特性。在一项研究中,它被证明会影响 TNF-α 的释放,TNF-α 是一种强效的炎症细胞因子,尽管它在这方面并不是最有效的化合物 .

潜在的 ERK 和 CREB 激活

油橄榄苷与其他 secoiridoid 糖苷一起,与细胞外信号调节激酶 (ERK) 和 cAMP 反应元件结合蛋白 (CREB) 通路的诱导有关。这些通路对细胞信号传导至关重要,并对各种细胞过程具有影响 .

安全和危害

When handling Oleonuezhenide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Oleonuezhenide, a compound isolated from Fructus Ligustri Lucidi, primarily targets osteoblasts and neutrophils . Osteoblasts are cells derived from bone marrow mesenchymal stem cell (BMSC) precursors, which differentiate into mature osteoblasts and mediate bone formation . Neutrophils are a type of white blood cell that play a key role in the body’s immune response .

Mode of Action

Oleonuezhenide interacts with its targets to regulate various biological processes. In osteoblasts, it enhances osteoblast differentiation and bone mineralization . It also upregulates osteoblastogenesis-related marker genes including osteocalcin, Runx2, and osteorix . In neutrophils, oleonuezhenide significantly reduces the production of reactive oxygen species (ROS) and interleukin-8 (IL-8) .

Biochemical Pathways

Oleonuezhenide affects several biochemical pathways. In osteoblastogenesis, it regulates the canonical and noncanonical Wnt pathway, semaphorin-mediated pathway, and MAPK-mediated BMP2-Smad pathway . In inflammation, it inhibits the production of cytokines by attenuating the MAP kinase pathways .

Pharmacokinetics

A study on ligustri lucidi fructus extracts, which contain oleonuezhenide, showed differences in the pharmacokinetic properties and kidney distribution of the extracts in diabetic nephropathy rats .

Result of Action

The action of oleonuezhenide results in molecular and cellular effects. It enhances osteoblast differentiation and bone mineralization, contributing to the treatment of bone-related diseases like osteoporosis . It also exerts neuroprotective effects .

生化分析

Biochemical Properties

Oleonuezhenide interacts with various biomolecules in the body. It has been found to enhance the effects of wedelolactone, a compound known for its anti-inflammatory and anti-cancer properties, on the proliferation and osteoblastogenesis of bone marrow mesenchymal stem cells . This suggests that Oleonuezhenide may play a role in biochemical reactions related to cell growth and differentiation .

Cellular Effects

Oleonuezhenide influences various cellular processes. It has been observed to have neuroprotective effects , suggesting that it may influence cell function in the nervous system. It also appears to enhance the effects of wedelolactone on osteoblastogenesis , indicating a potential role in bone cell function and metabolism.

Molecular Mechanism

At the molecular level, Oleonuezhenide appears to exert its effects through various mechanisms. It has been found to increase Wnt5a and CK2α expression, which are involved in cell signaling pathways . This suggests that Oleonuezhenide may influence cell function through the modulation of these pathways .

Temporal Effects in Laboratory Settings

Given its observed effects on cell proliferation and differentiation , it is possible that Oleonuezhenide may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed effects on cell proliferation and differentiation , it is possible that different dosages of Oleonuezhenide may have varying effects on these processes.

Metabolic Pathways

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may interact with transporters or binding proteins involved in these processes.

Subcellular Localization

Given its observed effects on cell signaling pathways , it is possible that Oleonuezhenide may be directed to specific compartments or organelles involved in these processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Oleonuezhenide involves the conversion of a starting material, such as 2,4,5-trimethoxybenzaldehyde, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Ethanol", "Chloroform" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzaldehyde is reacted with methanol and hydrochloric acid to form 2,4,5-trimethoxybenzyl alcohol.", "Step 2: The benzyl alcohol is then treated with methyl iodide and sodium hydride to form the corresponding methyl ether.", "Step 3: The methyl ether is reduced using sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is then reacted with acetic acid to form the corresponding acetate.", "Step 5: The acetate is treated with sodium hydroxide to form the final product, Oleonuezhenide.", "Step 6: The product is purified using ethanol and chloroform to obtain a pure sample." ] } | |

CAS 编号 |

112693-21-7 |

分子式 |

C48H64O27 |

分子量 |

1073.0 g/mol |

IUPAC 名称 |

methyl (5Z)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5-,23-6-/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44?,45?,46+,47+,48-/m1/s1 |

InChI 键 |

MFZDFMOKBMJUGB-HHKUBXQUSA-N |

手性 SMILES |

C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)CC\5C(=COC(/C5=C\C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

规范 SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

外观 |

Powder |

同义词 |

iso-oleonuezhenide oleonuezhenide |

产品来源 |

United States |

Q & A

Q1: What are the potential therapeutic benefits of oleonuezhenide?

A1: Research suggests that oleonuezhenide exhibits promising anti-inflammatory and neuroprotective properties. For instance, it has demonstrated significant inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis. [] Additionally, oleonuezhenide, alongside other glycosides from Ligustrum japonicum leaves, showed significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma cells. []

Q2: How does oleonuezhenide exert its inhibitory effects on MMP-2 and MMP-9?

A2: Studies indicate that oleonuezhenide reduces gelatin digestion activity of MMP-2 and -9 by suppressing their release into the culture medium. [] This inhibitory effect is believed to be mediated through the MAPK pathway, as evidenced by the decreased phosphorylation levels of p38, ERK, and JNK proteins observed after treatment. []

Q3: What is the role of oleonuezhenide in the context of osteoblastogenesis?

A3: While specific studies focusing solely on oleonuezhenide and osteoblastogenesis are limited in the provided research, oleonuezhenide is mentioned alongside wedelolactone as a compound with potential in regulating osteoblastogenesis through its influence on multiple pathways. [, , ]

Q4: Are there any studies investigating the pharmacokinetics of oleonuezhenide?

A4: Yes, pharmacokinetic studies have been conducted in rats comparing the bioavailability of oleonuezhenide from raw and processed Ligustri Lucidi Fructus (of which oleonuezhenide is a constituent). These studies revealed that wine-processing decreased the bioavailability of oleonuezhenide, suggesting an impact of processing techniques on its absorption. []

Q5: Have there been any comparative studies on the effects of oleonuezhenide from different sources or after different processing methods?

A5: Research has explored the pharmacodynamics, pharmacokinetics, and kidney distribution of raw Ligustri Lucidi Fructus extracts versus wine-steamed extracts in diabetic nephropathy rats. Notably, while both extracts demonstrated protective effects, the wine-steamed extract exhibited greater efficacy in mitigating diabetic nephropathy. This difference was attributed to variations in the pharmacokinetic parameters and kidney distribution of oleonuezhenide and other constituents, suggesting the impact of processing on its activity. []

Q6: Is there any information available regarding the potential toxicity of oleonuezhenide?

A6: The provided research does not offer detailed insights into the toxicity profile of oleonuezhenide. Further studies are needed to assess its safety and potential adverse effects.

Q7: What analytical techniques are commonly employed for the detection and quantification of oleonuezhenide?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is frequently employed for identifying and quantifying oleonuezhenide in plant extracts and biological samples. [, , ]

Q8: How does the structure of oleonuezhenide compare to other similar compounds, and does this influence its activity?

A8: Oleonuezhenide belongs to the secoiridoid glycoside family. While the provided research doesn't explicitly detail its structure, it mentions that neooleuropein, another secoiridoid isolated alongside oleonuezhenide, exhibited potent inhibition of cytokine production by influencing MAP kinase pathways. [] This highlights the potential for variations within the secoiridoid structure to impact biological activity, warranting further investigation into the structure-activity relationships of oleonuezhenide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)

![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

![2-amino-5-nitro-6-[(E)-2-phenylethenyl]-1H-pyrimidin-4-one](/img/structure/B240232.png)

![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)